![molecular formula C48H56F6IrN4P B14775633 [2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate is a complex organometallic compound with the molecular formula C48H56F6IrN4P. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate typically involves the reaction of iridium(III) chloride with 2-(4-tertbutylphenyl)pyridine and 4-tertbutylpyridine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and advanced purification techniques are employed to achieve the required purity levels .
化学反応の分析
Types of Reactions
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
科学的研究の応用
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate has a wide range of scientific research applications, including:
Materials Science: It is employed in the development of light-emitting electrochemical cells and other optoelectronic devices due to its excellent photophysical properties.
Biology and Medicine: The compound is being explored for its potential use in biological imaging and as a therapeutic agent due to its unique luminescent properties.
作用機序
The mechanism of action of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, acting as a catalyst or reactant. The compound’s molecular targets and pathways depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
(2,2’-Bipyridyl)bis[2-(4-tertbutylphenyl) pyridine] iridium(III) hexafluorophosphate: Similar in structure but with different ligands, leading to variations in photophysical properties.
[2,2’-Bis(4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium(III) hexafluorophosphate: Contains fluorine atoms, which can alter its reactivity and applications.
Uniqueness
The uniqueness of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate lies in its specific combination of ligands, which confer distinct photophysical properties. This makes it particularly suitable for applications in photochemistry and materials science, where precise control over light absorption and emission is crucial .
特性
分子式 |
C48H56F6IrN4P |
|---|---|
分子量 |
1026.2 g/mol |
IUPAC名 |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C15H16N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*4-7,9-11H,1-3H3;;/q;3*-1;+3 |
InChIキー |
DMSCIOGUPLVDDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)



![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)




